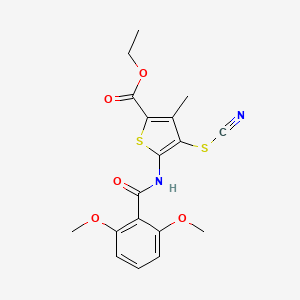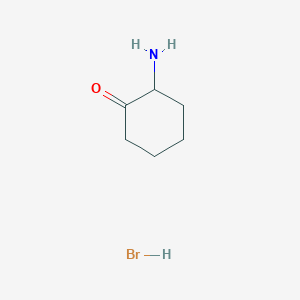![molecular formula C21H27N5O4 B2804765 2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941936-04-5](/img/structure/B2804765.png)
2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes an azepane ring, an ethoxyphenyl group, and a dihydroimidazo[2,1-c][1,2,4]triazine core
Mécanisme D'action
Target of Action
The primary target of this compound is the 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the beta-oxidation of fatty acids in the mitochondria, a process that breaks down fatty acids to produce energy.
Mode of Action
It is suggested that it may interact with its target enzyme, potentially altering its function or activity . This interaction could lead to changes in the metabolic processes within the cell.
Biochemical Pathways
The compound likely affects the fatty acid beta-oxidation pathway due to its interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 . This could result in altered energy production within the cell, as this pathway is responsible for breaking down fatty acids to produce ATP, the cell’s main energy currency.
Result of Action
Given its potential target and pathway, it could influence energy production within the cell
Méthodes De Préparation
The synthesis of 2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Construction of the dihydroimidazo[2,1-c][1,2,4]triazine core: This is typically done through cyclization reactions involving triazine precursors and suitable nucleophiles.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It could be explored for its potential therapeutic properties, including its activity against certain diseases or conditions.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Comparaison Avec Des Composés Similaires
2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione can be compared with other similar compounds, such as:
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 1-azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture
Propriétés
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-ethoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-2-30-17-9-7-16(8-10-17)24-13-14-25-19(28)20(29)26(22-21(24)25)15-18(27)23-11-5-3-4-6-12-23/h7-10H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSBVZLHKJEPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2804682.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2804684.png)


![N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2804689.png)
![METHYL 6-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2804693.png)
![N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2804694.png)
![N-{2-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2804695.png)


![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2804699.png)
![4-({[(2-Methylphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2804702.png)

![N,N-dimethyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide](/img/structure/B2804705.png)
